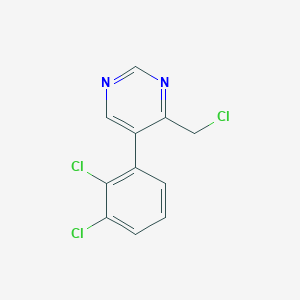
4-(Chloromethyl)-5-(2,3-dichlorophenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-5-(2,3-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-5-(2,3-dichlorophenyl)pyrimidine typically involves the reaction of 2,3-dichlorobenzaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-5-(2,3-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium phenoxide in ethanol, which can replace the chlorine atom in the chloromethyl group.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
4-(Chloromethyl)-5-(2,3-dichlorophenyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug development.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-5-(2,3-dichlorophenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-5-phenylpyrimidine: Similar structure but lacks the dichlorophenyl group.
4-(Bromomethyl)-5-(2,3-dichlorophenyl)pyrimidine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
5-(2,3-Dichlorophenyl)pyrimidine: Lacks the chloromethyl group.
Uniqueness
4-(Chloromethyl)-5-(2,3-dichlorophenyl)pyrimidine is unique due to the presence of both chloromethyl and dichlorophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7Cl3N2 |
|---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
4-(chloromethyl)-5-(2,3-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C11H7Cl3N2/c12-4-10-8(5-15-6-16-10)7-2-1-3-9(13)11(7)14/h1-3,5-6H,4H2 |
InChI Key |
ODDVISIPFRVQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CN=CN=C2CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















